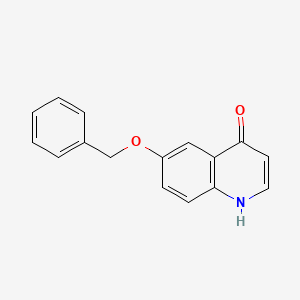

6-(Benzyloxy)quinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-8-9-17-15-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMMRLBJXSUNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656139 | |

| Record name | 6-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847577-89-3 | |

| Record name | 6-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Benzyloxy)quinolin-4-ol chemical properties and structure

An In-Depth Technical Guide to 6-(Benzyloxy)quinolin-4-ol: Structure, Properties, and Synthetic Strategies

Executive Summary

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this core have led to significant therapeutic breakthroughs, including the development of fluoroquinolone antibiotics and targeted therapies like ivacaftor for cystic fibrosis.[2] This technical guide provides a comprehensive overview of a specific derivative, this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical and structural properties, propose a robust synthetic pathway, discuss its potential biological significance within the broader context of the quinolin-4-one class, and outline a standard workflow for its analytical characterization. This document serves as a foundational resource to facilitate further research and application of this promising molecule.

The Quinolin-4-one Scaffold: A Privileged Core in Drug Discovery

The quinoline ring system is a recurring motif in over 200 identified biologically active alkaloids and numerous synthetic pharmaceuticals.[3] Its unique electronic and structural properties allow it to interact with a diverse range of biological targets. The quinolin-4-one variant, in particular, is a versatile scaffold whose derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[2][4]

The success of this scaffold is exemplified by:

-

Fluoroquinolones (e.g., Ciprofloxacin): A major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2]

-

Elvitegravir: An antiviral drug used in the treatment of HIV infection.[2]

-

Ivacaftor: A groundbreaking therapeutic agent that acts as a potentiator of the CFTR protein, treating the underlying cause of cystic fibrosis in patients with specific mutations.[2]

The strategic functionalization of the quinolin-4-one core is a key principle in medicinal chemistry. Modifications at various positions on the bicyclic ring system allow for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, thereby modulating its biological activity and target specificity. This compound represents one such modification, incorporating a benzyloxy group at the C6-position, a substitution that can significantly influence its molecular interactions and potential therapeutic applications.

Core Chemical Identity and Structural Features

A precise understanding of a molecule's structure is fundamental to exploring its chemical behavior and biological potential. This compound is characterized by a fused heterocyclic system with key functional groups that dictate its properties.

Structural Analysis and Tautomerism

The IUPAC name for this compound is 6-(phenylmethoxy)-1H-quinolin-4-one, which highlights a critical structural feature: keto-enol tautomerism.[5] The molecule exists in equilibrium between the quinolin-4-ol (enol) form and the quinolin-4(1H)-one (keto) form. This tautomerization can influence the molecule's hydrogen bonding capabilities, aromaticity of the pyridine ring, and its interactions with biological macromolecules. The keto form is often the more stable tautomer for 4-quinolones.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reactant Preparation:

-

To a round-bottom flask, add 6-hydroxyquinolin-4-ol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Add a suitable volume of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve/suspend the reactants.

-

Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group at the C6-position, making it a nucleophile. DMF is an excellent solvent for this type of Sₙ2 reaction as it solvates the cation (K⁺) effectively, leaving the alkoxide nucleophile highly reactive.

-

-

Etherification Reaction:

-

Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Benzyl bromide is an excellent electrophile for Sₙ2 reactions. Heating accelerates the reaction rate. A slight excess of benzyl bromide ensures complete conversion of the starting material.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Rationale: The workup removes the inorganic base (K₂CO₃) and the DMF solvent. Extraction isolates the desired organic product from the aqueous phase.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Rationale: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts, yielding the pure this compound.

-

Biological Significance and Therapeutic Potential

While specific biological activity data for this compound is not extensively published, its structural class strongly suggests potential for therapeutic applications. The quinolin-4-one scaffold acts as a template that can be decorated with various functional groups to target different biological pathways.

The introduction of the benzyloxy group at the C6 position serves several purposes in drug design:

-

Increased Lipophilicity: Enhances membrane permeability and may alter the pharmacokinetic profile.

-

Steric Influence: The bulky group can dictate the molecule's binding orientation within a protein's active site.

-

Potential for New Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in a target protein.

Caption: The "Privileged Scaffold" concept in drug discovery.

Given the diverse activities of its analogs, this compound is a prime candidate for screening in various biological assays, including:

-

Antimicrobial assays: Against a panel of pathogenic bacteria and fungi.

-

Anticancer assays: Screening for cytotoxicity against various cancer cell lines.

-

Enzyme inhibition assays: Targeting kinases, topoisomerases, or other enzymes implicated in disease.

Recommended Analytical and Quality Control Workflow

To ensure the identity, purity, and integrity of a synthesized batch of this compound, a multi-step analytical workflow is essential.

-

Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should confirm the presence of all protons, including the distinct signals for the quinoline core, the benzylic methylene (-CH₂-) protons, and the monosubstituted phenyl ring. Integration of these signals should match the expected proton count.

-

¹³C NMR will verify the presence of all 16 carbon atoms in their unique chemical environments.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₁₆H₁₃NO₂ (251.0946 g/mol ) within a narrow tolerance (e.g., ±5 ppm). This provides unequivocal confirmation of the molecular formula.

-

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) coupled with a UV detector is the standard for assessing purity. The purity should be determined by the area percentage of the main peak, with a target of >95% for research applications.

-

-

-

Physical Characterization:

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the C=O stretch of the keto tautomer and C-O stretches of the ether linkage.

-

Conclusion and Future Outlook

This compound is a well-defined chemical entity built upon a scaffold of proven therapeutic importance. Its physicochemical properties are favorable for drug development, and its synthesis is achievable through established organic chemistry methodologies. While its specific biological functions remain to be fully elucidated, its structural relationship to a multitude of successful drugs marks it as a compound of significant interest. Future research should focus on the systematic screening of this molecule against diverse biological targets to uncover its therapeutic potential, paving the way for its possible development as a novel drug candidate.

References

-

Zhao, M. M., & Li, Y. H. (2009). 6-(4-Nitrobenzyloxy)quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1795. [Link]

-

CP Lab Safety. (n.d.). This compound, 96% Purity, C16H13NO2, 1 gram. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved February 7, 2026, from [Link]

-

Angene Chemical. (n.d.). This compound (CAS# 847577-89-3). Retrieved February 7, 2026, from [Link]

-

Szychta, D., & Janecka, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2799. [Link]

-

PubChem. (n.d.). 7-(Benzyloxy)-6-methoxyquinolin-4-ol. Retrieved February 7, 2026, from [Link]

-

Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved February 7, 2026, from [Link]

-

Inam, M. A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Pharmaceuticals, 14(8), 758. [Link]

Sources

The Ascendant Therapeutic Potential of 6-(Benzyloxy)quinolin-4-ol and its Analogs: A Technical Guide for Drug Discovery

For Immediate Release

A Deep Dive into the Pharmacological Promise of Novel Quinoline Scaffolds for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of 6-(Benzyloxy)quinolin-4-ol and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to innovate within this promising chemical space. The quinoline core is a privileged scaffold in medicinal chemistry, and the strategic incorporation of a benzyloxy moiety at the 6-position, coupled with the 4-ol (or its tautomeric 4-one form), presents a unique opportunity for the development of novel therapeutics.

Synthetic Pathways: Crafting the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the core quinolin-4-one ring system, followed by the introduction of the benzyloxy group. A common and effective strategy involves the cyclization of an appropriate aniline precursor, followed by a benzylation reaction.

Synthesis of the 6-Hydroxyquinolin-4-one Intermediate

A foundational step is the synthesis of 6-hydroxyquinolin-4(1H)-one. This can be achieved through various established methods, such as the Gould-Jacobs reaction or Conrad-Limpach synthesis, starting from p-aminophenol. Palladium-catalyzed hydroxylation of a corresponding 6-bromoquinolin-4(1H)-one is another viable route, offering good yields and regioselectivity.[1] A general representation of the cyclization is as follows:

-

Rationale: The choice of starting materials and cyclization conditions is critical for achieving a high yield of the desired quinolinone isomer. The hydroxyl group at the 6-position is a key functional handle for subsequent derivatization.

Benzylation of the Phenolic Hydroxyl Group

With the 6-hydroxyquinolin-4-one intermediate in hand, the benzyloxy group is introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide.

-

Rationale: The choice of base and solvent is crucial to ensure efficient deprotonation and to avoid unwanted side reactions. The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction rate.[2]

Experimental Protocol: Synthesis of this compound

-

Deprotonation: To a solution of 6-hydroxyquinolin-4-one (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Benzylation: Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture. For enhanced reactivity, a catalytic amount of TBAI can be added.[2]

-

Heating: Heat the reaction mixture to 80-90°C and monitor the progress by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to quench the reaction and precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound.

Biological Activities: A Multifaceted Pharmacophore

The this compound scaffold and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, and the introduction of a benzyloxy group can enhance this activity.[4] These compounds often exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[4][5]

Mechanism of Action: A primary mechanism of action for many quinolin-4-one derivatives is the inhibition of topoisomerases, enzymes critical for DNA replication and repair.[4] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately, apoptosis. Furthermore, some quinoline derivatives have been shown to inhibit protein kinases, such as those in the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[5][6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-pyrazolinylcoumarin derivative 47 | CCRF-CEM (Leukemia) | 1.88 | [10] |

| 6-pyrazolinylcoumarin derivative 47 | MOLT-4 (Leukemia) | 1.92 | [10] |

| Quinoline derivative 4c | MDA-MB-231 (Breast) | 17 ± 0.3 | [11] |

| 6-Alkoxy-4-substituted-aminoquinazolines | Various | Nanomolar range | [12] |

Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antibacterial drugs (e.g., fluoroquinolones). Derivatives of this compound are also being investigated for their potential to combat bacterial and fungal infections, including drug-resistant strains.[13][14][15]

Mechanism of Action: The primary antibacterial mechanism of quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to the cessation of bacterial cell division and ultimately cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolidene-rhodanine conjugates | M. tuberculosis | 1.66–9.57 | [13] |

| Iodo-quinoline derivatives | Gram-positive bacteria | Active | [16] |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [15] |

| 7-Methoxyquinoline derivative 3l | E. coli | 7.812 | |

| 7-Methoxyquinoline derivative 3l | C. albicans | 31.125 |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[17][18][19][20]

Mechanism of Action: A significant anti-inflammatory mechanism of some quinoline derivatives is the inhibition of the production of nitric oxide (NO), a pro-inflammatory mediator, in activated macrophages. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which is regulated by the NF-κB signaling pathway.[21][22][23][24][25]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyrazolo[4,3-c]quinoline 2a | NO Production in RAW 264.7 cells | 0.39 | [26] |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogs. For quinoline derivatives, several key structural features influence their biological activity.

-

Substitution at the 6-position: The nature of the substituent at the 6-position significantly impacts activity. The benzyloxy group, with its size and lipophilicity, can enhance binding to target proteins.

-

The 4-ol/-one Tautomerism: The keto-enol tautomerism at the 4-position is crucial for the biological activity of many quinolin-4-ones. The keto form is often important for hydrogen bonding interactions with target enzymes.

-

Substituents on the Benzyl Ring: Modifications to the benzyl ring of the benzyloxy moiety can be explored to fine-tune activity, selectivity, and pharmacokinetic properties. Electron-donating or -withdrawing groups can alter the electronic properties and steric bulk of the molecule.

-

Substitution at other positions: While the 6-(benzyloxy) group is the focus, substitutions at other positions on the quinoline ring can also modulate activity. For example, a halogen at the 7-position is often found in potent antimalarial 4-aminoquinolines.[27]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding of the mechanism of action of this compound and its derivatives.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[6][7][8][28][29] Quinoline derivatives can inhibit this pathway at various nodes, leading to anticancer effects.

Caption: A general experimental workflow for drug discovery.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold, coupled with its potential to be tailored for specific therapeutic targets, makes it an attractive area for further research and development. Future efforts should focus on expanding the library of derivatives, conducting detailed mechanistic studies to elucidate their precise modes of action, and optimizing their pharmacokinetic and pharmacodynamic profiles to advance the most promising candidates towards clinical evaluation. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]

- Study of Benzylation Reactions of Quinazolin-4-one in the Presence of Various Solvents. (2025).

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

New Method for the Benzylation of Hindered Sugar Hydroxyls. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 115-124.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

NF-κB: a key role in inflammatory diseases. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).

-

4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. Retrieved February 7, 2026, from [Link]

-

Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

NF-κB. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.

-

NF-κB signaling in inflammation. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024).

-

Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.). Princeton University. Retrieved February 7, 2026, from [Link]

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). Royal Society of Chemistry.

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved February 7, 2026, from [Link]

- Recent Developments on Antimicrobial Quinoline Chemistry. (2015).

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Enantioselective r-Benzylation of Aldehydes via Photoredox Organoc

- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Retrieved February 7, 2026, from [Link]

-

Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

NF-κB Pathway | Cell Survival Pathway. (2019). YouTube. Retrieved February 7, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved February 7, 2026, from [Link]

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

- Role of PI3K/AKT/mTOR in Cancer Signaling. (2018). IntechOpen.

-

Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

- an overview of quinoline derivatives as anti-cancer agents. (2024).

- Targeting PI3K/Akt Pathway: 20 Years of Progress. (2011). OncLive.

-

The Role of NF-κB in Inflammatory Diseases. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

PI3K-AKT Pathway Explained. (2022). YouTube. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 3. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 6. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB - Wikipedia [en.wikipedia.org]

- 23. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. youtube.com [youtube.com]

- 28. onclive.com [onclive.com]

- 29. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 6-(Benzyloxy)quinolin-4-ol Cytotoxicity

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. 6-(Benzyloxy)quinolin-4-ol is a synthetic derivative that combines the quinoline core with a benzyloxy substituent, a modification with the potential to significantly influence its pharmacological profile. To date, the cytotoxic potential of this specific compound remains largely uncharacterized. This technical guide, designed for researchers, scientists, and drug development professionals, outlines a comprehensive, tiered strategy for the robust in vitro evaluation of this compound's cytotoxicity. We provide not just procedural steps but the critical scientific rationale behind each experimental choice, from initial cell viability screening to the elucidation of specific cell death mechanisms. This document serves as a self-validating framework to generate reliable, reproducible, and insightful data, forming a crucial foundation for any subsequent preclinical or drug development efforts.

Introduction: The Rationale for Cytotoxicity Profiling

Quinoline and its derivatives are a cornerstone of modern pharmacology, exhibiting a wide array of activities including anticancer, antimalarial, and antimicrobial properties. The quinolin-4-one backbone, in particular, is present in several approved drugs and is a focal point for the development of new anticancer agents due to its potential to induce apoptosis and inhibit cell proliferation.[1] The cytotoxic activity of quinoline derivatives can be modulated by various substitutions on the core ring structure.

The compound of interest, this compound, possesses two key features:

-

The Quinolin-4-ol Core: This moiety is known to be a pharmacologically active scaffold.

-

The 6-Benzyloxy Group: The introduction of a benzyl ether at the 6-position can significantly alter the compound's lipophilicity, steric profile, and potential interactions with biological targets.

Given the established anticancer potential of many quinoline analogues, a thorough investigation into the cytotoxicity of this compound is a logical and necessary first step in assessing its therapeutic potential. The absence of published cytotoxicity data necessitates a foundational, systematic approach. This guide provides a strategic workflow to not only determine if the compound is cytotoxic but also to begin understanding its mechanism of action and its selectivity towards cancerous versus non-cancerous cells.

Compound Profile: this compound

A clear understanding of the test article is paramount before commencing any biological evaluation.

| Property | Value | Source |

| IUPAC Name | 6-(phenylmethoxy)-1H-quinolin-4-one | Angene Chemical |

| CAS Number | 847577-89-3 | Angene Chemical |

| Molecular Formula | C₁₆H₁₃NO₂ | Angene Chemical |

| Molecular Weight | 251.28 g/mol | Angene Chemical |

| Structure |  |

Before initiating experiments, it is critical to confirm the purity and identity of the compound lot via analytical methods such as NMR, LC-MS, and HPLC.

A Tiered Strategy for In Vitro Cytotoxicity Assessment

We propose a multi-tiered approach that progresses from broad screening to more focused mechanistic studies. This strategy ensures an efficient use of resources and builds a logical, evidence-based profile of the compound's activity.

Caption: Tiered workflow for cytotoxicity evaluation.

Rationale for Cell Line Selection

The choice of cell lines is fundamental to the relevance of the study.[2] To gain initial insights into potential anticancer activity and selectivity, a paired approach is recommended:

-

Cancer Cell Line: HeLa (ATCC® CCL-2™) , a human cervical adenocarcinoma cell line. It is a robust, widely characterized, and commonly used model for initial cytotoxicity screening.

-

Non-Cancerous Cell Line: HEK293 (ATCC® CRL-1573™) , a human embryonic kidney cell line. While transformed, it is non-cancerous and serves as a common benchmark for baseline cytotoxicity against "normal" human cells.[3][4]

This dual-cell line strategy allows for the calculation of a Selectivity Index (SI) , providing an early indication of the compound's therapeutic window.[4]

Tier 1: Primary Cytotoxicity and Dose-Response Assessment

The first objective is to determine if this compound exhibits any cytotoxic activity and, if so, at what concentration range.

Chosen Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay .

-

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active (viable) cells.[6][7] It is selected for its high-throughput capability, cost-effectiveness, and its ability to generate a quantitative dose-response curve, which is essential for calculating the IC₅₀ value.

Primary Endpoint: IC₅₀ (Half-maximal Inhibitory Concentration) . This value represents the concentration of the compound required to inhibit cell growth or viability by 50% and is a standard measure of potency.[8][9]

Tier 2: Elucidation of Cytotoxicity Mechanism

If the Tier 1 screen reveals significant cytotoxicity (e.g., an IC₅₀ < 100 µM), the next step is to understand the mode of cell death.

Chosen Assays:

-

Lactate Dehydrogenase (LDH) Assay:

-

Causality: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[10] This assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells.[11][12] It is chosen to specifically quantify cell lysis, differentiating it from early, membrane-intact apoptotic events.

-

-

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay:

-

Causality: This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[13][14]

-

Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]

-

Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity (necrotic or late apoptotic cells).[15]

-

-

This dual-staining approach allows for the precise quantification of different cell populations, providing clear insight into the apoptotic pathway's involvement. Many quinoline derivatives have been shown to induce apoptosis through caspase-8 and/or caspase-9 activation.[1][16]

-

Caption: Cell states distinguished by Annexin V/PI assay.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, including necessary controls to ensure data integrity.

General Cell Culture and Maintenance

Adherence to proper cell culture technique is critical for reproducibility. All manipulations should be performed under strict aseptic conditions in a Class II biological safety cabinet.

-

Media Preparation: Prepare complete growth medium as recommended by the supplier (e.g., ATCC). For HeLa and HEK293, this is typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Thawing Cells: Rapidly thaw cryopreserved vials in a 37°C water bath.[17][18] Transfer contents to a centrifuge tube containing pre-warmed complete growth medium, centrifuge at low speed (e.g., 125 x g) for 5 minutes, discard the supernatant containing cryoprotectant, and resuspend the cell pellet in fresh medium.[17]

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Dulbecco's Phosphate-Buffered Saline (DPBS), and detach adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge, and re-seed into new flasks at the appropriate split ratio.[19]

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[6][7]

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well clear flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a high-concentration DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the respective wells. Also include:

-

Vehicle Control: Medium with the same final concentration of DMSO as the treated wells.

-

Untreated Control: Medium only.

-

Positive Control: Medium with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

-

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[6]

-

Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7] Pipette up and down to dissolve the crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate percent viability relative to the vehicle control and plot against compound concentration (on a log scale) to determine the IC₅₀ value using non-linear regression.[8][20]

Protocol: LDH Cytotoxicity Assay

This protocol measures membrane integrity.[11][21]

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (steps 1-4), but use phenol red-free medium if possible to reduce background.

-

Establish Controls: It is critical to establish three specific controls for this assay:

-

Spontaneous LDH Release: Supernatant from vehicle-treated cells.

-

Maximum LDH Release: Supernatant from vehicle-treated cells lysed with 10 µL of 10X Lysis Buffer (e.g., Triton X-100 based) for 45 minutes.[21]

-

Medium Background: LDH activity from cell-free medium.

-

-

Supernatant Collection: Centrifuge the 96-well plate at ~400 x g for 5 minutes.[11] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Reaction Setup: Prepare an LDH reaction mixture according to a commercial kit's instructions (typically containing a substrate, cofactor, and diaphorase/INT). Add 50 µL of the reaction mixture to each well containing supernatant.

-

Incubation: Incubate at room temperature for 20-30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).

-

Absorbance Reading: Read absorbance at 490 nm.

-

Data Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol: Annexin V-FITC / PI Apoptosis Assay

This protocol provides a quantitative measure of apoptosis and necrosis.[13][22]

-

Cell Seeding and Treatment: Seed 2x10⁵ cells in 2 mL of medium in 6-well plates. After 24 hours, treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with DPBS and detach using a gentle method like Accutase or Trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold DPBS and once with 1X Annexin V Binding Buffer.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound after 48h Treatment

| Cell Line | Assay | Endpoint | Result (µM) |

|---|---|---|---|

| HeLa | MTT | IC₅₀ | 15.2 ± 1.8 |

| HEK293 | MTT | IC₅₀ | 78.5 ± 5.3 |

| HeLa | LDH | EC₅₀ | > 100 |

| Selectivity Index | - | SI (IC₅₀ HEK293 / IC₅₀ HeLa) | 5.16 |

Data presented as Mean ± Standard Deviation from three independent experiments.

Interpretation of Hypothetical Data:

-

The IC₅₀ of 15.2 µM in HeLa cells suggests moderate cytotoxic activity.

-

The significantly higher IC₅₀ in HEK293 cells results in a Selectivity Index of 5.16, indicating the compound is over 5 times more toxic to the cancer cell line than the non-cancerous line, a favorable characteristic.

-

The high LDH EC₅₀ (>100 µM) suggests that at concentrations around the IC₅₀, the compound does not cause significant necrosis or membrane lysis, pointing towards apoptosis as a likely mechanism of cell death. This would be confirmed by the Annexin V/PI assay results.

Conclusion and Future Directions

This guide outlines a foundational strategy for the in vitro cytotoxicity evaluation of this compound. By following this tiered approach, researchers can generate a comprehensive preliminary dataset that establishes the compound's potency, selectivity, and primary mode of cell death. Positive findings, such as potent and selective activity via apoptosis, would provide a strong rationale for advancing the compound to more complex studies. Future work could include investigating the specific apoptotic pathways (e.g., caspase activation, mitochondrial membrane potential), cell cycle analysis, and exploring its effects on a broader panel of cancer cell lines.[23][24] Some quinoline derivatives are also known to induce cytotoxicity through the generation of reactive oxygen species (ROS), which could be another avenue for mechanistic investigation.[25][26]

References

-

Assay Guidance Manual. Cell Viability Assays. National Center for Biotechnology Information; 2013. [Link]

-

3H Biomedical. LDH Cytotoxicity Assay. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [Link]

-

Jayanthi, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol; 2017. [Link]

-

OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

-

Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Bio-protocol. LDH Cytotoxicity Assay. [Link]

-

Al-Ostath, A., et al. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules; 2023. [Link]

-

Liras, J.L. Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry; 2024. [Link]

-

Hsieh, M.-J., et al. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Evidence-Based Complementary and Alternative Medicine; 2013. [Link]

-

Kamal, A., et al. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports; 2016. [Link]

-

ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

-

ResearchGate. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. [Link]

-

Lin, Y.-N., et al. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences; 2020. [Link]

-

ResearchGate. How to calculate IC50 for my dose response?. [Link]

-

Brown, M.E., et al. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers; 2018. [Link]

-

Płoszaj, T., et al. Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. Chemico-Biological Interactions; 2020. [Link]

-

de Souza, N.B., et al. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. Chemico-Biological Interactions; 2016. [Link]

-

Horizon Discovery. 5 tips for choosing the right cell line for your experiment. [Link]

-

GraphPad. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube; 2025. [Link]

-

ResearchGate. Why should we choose normal cell types versus cancer cells in toxicity investigations?. [Link]

-

ACS Omega. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. [Link]

-

Taylor & Francis Online. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. [Link]

-

BenchSci. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

-

Assay Guidance Manual. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information; 2019. [Link]

Sources

- 1. Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. clyte.tech [clyte.tech]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 11. 3hbiomedical.com [3hbiomedical.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. atcc.org [atcc.org]

- 19. atcc.org [atcc.org]

- 20. researchgate.net [researchgate.net]

- 21. scientificlabs.co.uk [scientificlabs.co.uk]

- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the polypharmacology of quinoline-based inhibitors

A Technical Guide for Drug Discovery & Development

Executive Summary: The Privileged Scaffold Paradox

The quinoline scaffold represents one of the most versatile yet challenging templates in medicinal chemistry. Defined as a "privileged structure," its planar, bicyclic aromatic heterocycle serves as a master key for diverse biological locks—ranging from ATP-binding pockets in kinases to the minor groove of DNA.

For the drug developer, this versatility presents a paradox. While the scaffold’s inherent affinity for multiple targets can be leveraged for polypharmacology (simultaneous modulation of multiple nodes in a disease network), it frequently leads to promiscuity and off-target toxicity. This guide provides a technical framework for dissecting, profiling, and tuning the polypharmacological nature of quinoline-based inhibitors.

Structural Basis of Quinoline Polypharmacology

To control polypharmacology, one must first understand the electronic and steric vectors of the scaffold. The quinoline core (benzo[b]pyridine) is not merely a passive linker; it is an active participant in molecular recognition.

The Pharmacophore Map

The binding versatility of quinolines arises from specific substitution vectors that dictate their interaction landscape.

-

N1 (Ring Nitrogen): A critical hydrogen bond acceptor. In kinase inhibitors, this often interacts with the hinge region backbone (e.g., Met793 in EGFR).

-

C4 Position: The most critical vector for kinase affinity. Substitution with an aniline moiety (4-anilinoquinolines) mimics the adenine ring of ATP, allowing the molecule to anchor into the hydrophobic pocket.

-

C6 & C7 Positions: These solvent-exposed regions allow for solubilizing groups (e.g., morpholine, piperazine) that tune physicochemical properties (LogP, solubility) without abolishing core binding. However, bulky groups here can induce steric clashes, converting a promiscuous binder into a selective one.

-

Planarity: The flat aromatic system facilitates

-

Visualization: Quinoline SAR Vectors

The following diagram maps the functional roles of specific positions on the quinoline ring.

Caption: Functional mapping of the quinoline scaffold. C4 and N1 drive primary affinity, while C3, C6, and C7 modulate selectivity and physicochemical properties.

Mechanistic Diversity: Kinases and Beyond

Quinoline polypharmacology is rarely random; it follows distinct mechanistic patterns.

Kinase Inhibition (Type I vs. Type II)

Most quinoline drugs (e.g., Bosutinib, Cabozantinib) function as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase.

-

Mechanism: The quinoline ring occupies the adenine pocket. The N1 nitrogen accepts a hydrogen bond from the hinge region.

-

Polypharmacology Source: The high conservation of the ATP-binding pocket across the kinome (500+ kinases) makes it difficult to achieve perfect selectivity.

-

Example:Bosutinib was designed as a Src/Abl inhibitor but potently inhibits CAMK2G and STE20 kinases due to pocket similarity [1].

-

DNA Intercalation

Unlike kinases, some quinolines target the DNA directly.

-

Mechanism: The planar aromatic system slides (intercalates) between DNA base pairs, stabilized by

-stacking. This distorts the double helix, inhibiting enzymes like Topoisomerase II or DNA Methyltransferase 1 (DNMT1) [2]. -

Risk: DNA intercalation is often linked to genotoxicity. However, in oncology, this "off-target" effect can contribute to cytotoxicity (e.g., Amsacrine).

Quantitative Profile of Key Agents

The table below illustrates the "intended" vs. "actual" target profile of major quinoline drugs.

| Drug | Primary Targets (Intended) | Polypharmacology Profile (Off-Targets) | Clinical Consequence |

| Bosutinib | Src, Abl | CAMK2G, STE20, TEC family | Efficacy in CML; GI toxicity (diarrhea) linked to EGFR/Src overlap. |

| Cabozantinib | MET, VEGFR2 | RET, AXL, KIT, FLT3, TIE-2 | "Master Key" effect overcomes resistance; effective in renal/thyroid cancers. |

| Chloroquine | Heme Polymerase | Autophagy (Lysosome), TLR9 | Antimalarial repurposing for autoimmune diseases/cancer. |

Experimental Workflow: Deconvoluting Polypharmacology

Trusting a single assay is a critical error in quinoline development. A robust workflow must triangulate data from in silico, in vitro, and cellular models.

The "Triangulation" Protocol

-

In Silico Prediction: Use inverse docking (e.g., idTarget) to screen the scaffold against a PDB-derived pocket database. This predicts potential off-targets before synthesis.

-

Biochemical Profiling: Utilize broad-spectrum kinome scans (e.g., KINOMEscan™) to determine

values across 400+ kinases. -

Cellular Validation: Biochemical affinity does not always equal cellular occupancy. Use CETSA (Cellular Thermal Shift Assay) to validate target engagement in the physiological environment.

Workflow Visualization

Caption: A tiered screening cascade ensures that biochemical affinity translates to meaningful cellular target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm that your quinoline inhibitor engages specific targets (e.g., c-Met, Src) inside a living cell, differentiating it from non-specific toxic effects.

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (

Materials

-

Cell Line: Relevant cancer line (e.g., A549 for c-Met).

-

Compound: Quinoline inhibitor (10

M final conc). -

Lysis Buffer: PBS + Protease Inhibitors + 0.4% NP-40.

-

Detection: Western Blot antibodies for specific targets.

Step-by-Step Methodology

-

Treatment: Seed cells (

/mL). Treat with Compound or DMSO (Control) for 1 hour at 37°C. -

Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS.

-

Aliquot & Heat Shock: Divide cell suspension into 8 PCR tubes (50

L each). -

Thermal Gradient: Heat each tube to a distinct temperature (range: 40°C to 67°C) for 3 minutes using a gradient PCR cycler.

-

Cooling: Immediately incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.

-

Lysis: Thaw tubes. Add lysis buffer. Vortex and centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

-

Analysis: Collect supernatant (soluble fraction). Analyze via Western Blot.

-

Data Interpretation: Plot band intensity vs. Temperature.

-

Result: A shift in the melting curve to the right (higher

) in the treated sample confirms target engagement.

-

Self-Validating Control: If the housekeeping protein (e.g.,

Strategic Implications: Designing For vs. Against Polypharmacology

The "Master Key" Strategy (Pro-Polypharmacology)

In complex diseases like cancer, "dirty" drugs often outperform selective ones.

-

Case Study: Cabozantinib. By inhibiting MET (resistance driver), VEGFR (angiogenesis), and AXL (invasion), Cabozantinib treats renal cell carcinoma more effectively than selective VEGFR inhibitors [3].

-

Design Tip: Maintain the 4-phenoxy or 4-anilino core but vary the 6/7-alkoxy tails to optimize the PK profile without narrowing the kinase spectrum too much.

The "Magic Bullet" Strategy (Anti-Polypharmacology)

To reduce toxicity, selectivity is required.

-

Design Tip: Introduce steric bulk at the 3-position of the quinoline ring. This acts as a "gatekeeper," preventing binding to kinases with smaller gatekeeper residues in the ATP pocket.

-

Design Tip: Exploit Type II binding . modifying the linker at the 4-position to extend into the allosteric back pocket (DFG-out) can drastically increase selectivity, as this pocket is less conserved than the ATP hinge.

References

-

Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Source: Rix, U. et al. (2009). Leukemia. [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Source: Zhou, L. et al. (2024). Cell Chemical Biology. [Link]

-

Cabozantinib: A Review in Advanced Renal Cell Carcinoma. Source: Al-Salama, Z.T. et al. (2019). Drugs. [Link][1][2]

-

Systems approaches to polypharmacology and drug discovery. Source: Reddy, A.S. et al. (2011). Journal of Cellular Physiology. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Munteanu, A.C. et al. (2023). International Journal of Molecular Sciences. [Link]

Sources

The Evolving Patent Frontier of 6-(Benzyloxy)quinolin-4-ol: A Technical Guide for Drug Discovery Professionals

An In-Depth Analysis of the Synthetic Landscape, Therapeutic Potential, and Intellectual Property Nuances Surrounding a Promising Quinoline Scaffold

Introduction: Unlocking the Potential of the Quinoline Core

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This enduring relevance drives the continuous exploration of novel quinoline-based compounds for therapeutic intervention. Within this vast chemical space, 6-(Benzyloxy)quinolin-4-ol emerges as a molecule of significant interest, strategically functionalized to explore key interactions with biological targets. The benzyloxy moiety at the 6-position offers a versatile handle for probing hydrophobic pockets and establishing crucial binding interactions, while the 4-hydroxy (or its tautomeric 4-oxo) group provides a critical hydrogen bonding motif. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, navigates the patent landscape of this compound, delving into its synthesis, potential therapeutic applications, and the intellectual property considerations that shape its developmental trajectory. As a Senior Application Scientist, the following narrative synthesizes technical data with field-proven insights to provide a comprehensive and actionable resource.

The Synthetic Blueprint: Navigating the Path to this compound

The synthesis of this compound, while not extensively detailed in a singular, dedicated patent, can be strategically approached through established and versatile methodologies for quinoline construction. The choice of synthetic route is paramount, directly impacting yield, purity, and the feasibility of generating diverse analog libraries for structure-activity relationship (SAR) studies.

The Gould-Jacobs Reaction: A Convergent and Adaptable Strategy

The Gould-Jacobs reaction stands out as a robust and frequently utilized method for the synthesis of 4-hydroxyquinolines.[5][6][7][8][9] This reaction proceeds via the condensation of an aniline derivative with an alkoxymethylenemalonate, followed by a thermal cyclization. For the synthesis of this compound, the key starting material is 4-(benzyloxy)aniline.

A general protocol, adapted from established methodologies, is as follows:

Experimental Protocol: Gould-Jacobs Synthesis of this compound

-

Condensation: In a round-bottom flask, equimolar amounts of 4-(benzyloxy)aniline and diethyl ethoxymethylenemalonate are combined. A catalytic amount of a suitable acid (e.g., acetic acid) can be added. The mixture is heated at 100-130°C for 1-2 hours. The progress of the reaction to form the intermediate, diethyl 2-((4-(benzyloxy)phenylamino)methylene)malonate, can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate from the previous step is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A. The mixture is then heated to approximately 250°C to induce thermal cyclization. This step is critical and often requires careful temperature control to ensure efficient ring closure and minimize side-product formation.

-

Hydrolysis and Decarboxylation: The resulting ethyl 6-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is then subjected to saponification using a base, such as sodium hydroxide, to hydrolyze the ester. Subsequent acidification and heating will effect decarboxylation to yield the final product, this compound.[5]

The causality behind these steps lies in the initial formation of a vinylogous amide, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring. The high temperature required for cyclization is necessary to overcome the activation energy for this ring-closing step.

Diagram of the Gould-Jacobs Reaction Pathway

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Alternative Synthetic Considerations: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis offers an alternative route to 4-hydroxyquinolines, involving the reaction of an aniline with a β-ketoester.[10][11][12][13] The reaction conditions dictate the final product, with lower temperatures favoring the formation of a β-anilinoacrylate intermediate (Limpach pathway), which then cyclizes to the 4-quinolone. Higher temperatures can lead to the formation of an anilide intermediate, which cyclizes to a 2-hydroxyquinoline (Knorr pathway). For the synthesis of this compound, the Limpach conditions would be favored.

The Patent Landscape: A Scrutiny of Intellectual Property

A direct and unencumbered patent claim for the standalone molecule, this compound, is not readily apparent in the current patent landscape. However, its potential for inclusion within broader Markush structures in numerous patents is high, particularly in the context of kinase inhibitors and other therapeutic agents.

Kinase Inhibition: A Dominant Theme

The quinoline and quinazoline scaffolds are heavily patented as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[14]

-

Tyrosine Kinase Inhibitors: Numerous patents describe quinoline and quinazoline derivatives as inhibitors of tyrosine kinases.[14] While not explicitly naming this compound, the structural motif is highly relevant to this class of compounds. For instance, the benzyloxy group can occupy hydrophobic pockets in the kinase active site, mimicking the role of larger aromatic systems found in known inhibitors.

-

c-Met Kinase Inhibition: A significant publication by Nishii et al. (2010) details the discovery of 6-benzyloxyquinolines as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[15] This research provides a strong rationale for the patenting of this compound and its derivatives as potential anti-cancer agents targeting the HGF/c-Met signaling pathway.

Diagram of a Generic Kinase Inhibition Workflow

Caption: A typical workflow for the development and patenting of kinase inhibitors.

Other Therapeutic Avenues

While kinase inhibition is a prominent area, the quinoline scaffold's versatility suggests other potential therapeutic applications that may be reflected in the patent literature.

-

Antimicrobial and Antiparasitic Agents: Historically, quinolines have been a rich source of antimicrobial and antimalarial drugs. A patent by Imperial Chemical Industries Ltd. (US3485845A) mentions ethyl 6-benzyloxy-4-hydroxy-7-methoxyquinoline-3-carboxylate, a close analog of the title compound, in the context of coccidiostats, although it was found to have low activity.[16] This suggests that while this specific application may not be promising, the broader antimicrobial potential of this scaffold has been considered.

-

Central Nervous System (CNS) Applications: Certain quinolone derivatives have been investigated for their effects on the central nervous system, including as antagonists of dopamine receptors for the treatment of psychotic disorders.[17]

Data Presentation: A Summary of Potential Applications

| Therapeutic Area | Potential Target | Rationale / Supporting Evidence | Relevant Patent/Literature |

| Oncology | Tyrosine Kinases (e.g., c-Met) | The quinoline scaffold is a known kinase inhibitor template. The 6-benzyloxy group can engage hydrophobic pockets. | Nishii et al., 2010[15]; Numerous patents on quinoline kinase inhibitors. |

| Infectious Diseases | Various microbial targets | Historical precedent of quinolines as antimicrobials. | US3485845A (for a related compound)[16] |

| CNS Disorders | Dopamine Receptors | Some quinolone derivatives show CNS activity. | WO 94/20471[17] |

Conclusion and Future Directions

The patent landscape for this compound is best described as nascent and opportunistic. While direct patent protection for the exact molecule is not prominent, its structural features place it squarely within the scope of numerous broader patents, particularly in the realm of kinase inhibition. The existing scientific literature, especially the work on c-Met inhibitors, provides a strong impetus for its further investigation and the potential for future patent filings centered on specific medical uses and novel derivatives.

For drug development professionals, this compound represents a promising starting point for lead optimization campaigns. The synthetic accessibility via the Gould-Jacobs reaction allows for the rapid generation of analogs to build robust SAR and secure novel intellectual property. Future patent applications are likely to focus on derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as specific formulations and methods of use for treating diseases such as cancer. As research continues to unveil the full therapeutic potential of this versatile scaffold, the patent landscape surrounding this compound is poised for significant evolution.

References

-

Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Biologically Active Quinoline and Quinazoline Alkaloids Part II. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. (2024, August 8). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 504-505). Retrieved February 7, 2026, from [Link]

-

Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. Retrieved February 7, 2026, from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). Retrieved February 7, 2026, from [Link]

-

Gould–Jacobs reaction. (2023, September 27). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved February 7, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2024, November 13). MDPI. Retrieved February 7, 2026, from [Link]

-

Nishii, H., Chiba, T., Morikami, K., Fukami, T. A., Sakamoto, H., Ko, K., & Koyano, H. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(4), 1405–1409. [Link]

- US Patent for 4-phenylamino-quinazolin-6-yl-amides. (n.d.). Google Patents.

- US Patent for Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats. (n.d.). Google Patents.

- WO Patent for Quinoline derivatives as axl kinase inhibitors. (n.d.). Google Patents.

- WO Patent for Use of substituted 2(1H)-quinolone derivatives in the treatment of psychotic disorders. (n.d.). Google Patents.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. US7772243B2 - 4-phenylamino-quinazolin-6-yl-amides - Google Patents [patents.google.com]

- 15. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Predicted Safety and Toxicity Profile of 6-(Benzyloxy)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Predictive Approach to a Novel Chemical Entity

6-(Benzyloxy)quinolin-4-ol is a distinct chemical entity for which, as of the date of this guide, no specific preclinical or clinical safety and toxicity data has been publicly documented. In the landscape of drug discovery and chemical development, encountering such data gaps for novel molecules is a common challenge. This guide, therefore, adopts a predictive and proactive approach to understanding the potential safety and toxicity profile of this compound. By deconstructing the molecule into its core components—the quinolin-4-ol scaffold and the benzyloxy substituent—we can leverage existing toxicological data on structurally related compounds to forecast potential hazards and inform a rational, targeted safety evaluation strategy. This document is intended to serve as a foundational resource for researchers, enabling a scientifically rigorous and safety-conscious development program for this and similar novel chemical entities.

Toxicological Profile of the Quinoline Core

The quinoline ring system is a prevalent scaffold in a multitude of pharmaceuticals and biologically active compounds.[1] However, the parent quinoline molecule itself is associated with significant toxicological concerns that warrant careful consideration for any of its derivatives.

Carcinogenicity and Genotoxicity